molecular formula C12H19N3O2S B2891718 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide CAS No. 946328-58-1

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide

Cat. No.: B2891718
CAS No.: 946328-58-1
M. Wt: 269.36
InChI Key: PLZVZMDWHQPNHS-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-3-carboxaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide depends on its application:

    In Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

    In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function within electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)ethyl)-N2-ethyloxalamide: Lacks the thiophene ring, which may result in different electronic properties and reactivity.

    N1-(2-(methylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its pharmacological profile.

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide is unique due to the combination of its dimethylamino group, thiophene ring, and oxalamide moiety. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-4-13-11(16)12(17)14-7-10(15(2)3)9-5-6-18-8-9/h5-6,8,10H,4,7H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVZMDWHQPNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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